1-(4-Chloro-3-fluorophenyl)propan-1-ol
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Overview
Description
“1-(4-Chloro-3-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO. It has a molecular weight of 188.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented. It’s known that the compound should be stored in a refrigerated environment .Scientific Research Applications
Cyclisation to Chroman
1-(4-Chloro-3-fluorophenyl)propan-1-ol can be transformed into chroman through various chemical processes. This conversion is facilitated by using chromium tricarbonyl complexes or (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation, as demonstrated in a study exploring intramolecular nucleophilic substitutions of coordinated aryl halides (Houghton, Voyle, & Price, 1980).
Enzyme-Catalyzed Synthesis of Enantiomers
Another significant application involves the enzyme-catalyzed synthesis of enantiomers of similar compounds, like 3-chloro-1-(4-fluorophenyl)propan-1-ol. This process utilizes lipases from different sources, such as Pseudomonas fluorescens and Candida rugosa, to achieve high enantioselectivity in the production of these compounds (Pop et al., 2011).
Crystal Structure Analysis
The compound's crystal structure and molecular interactions can be studied through various methods, such as single crystal X-ray diffraction. This analysis helps in understanding the structural properties of derivatives of this compound and similar compounds (Salian et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of compounds derived from this compound are also an area of interest. These compounds, after undergoing various chemical reactions, can be tested for their effectiveness against different microorganisms, providing insights into potential pharmaceutical applications (Nagamani et al., 2018).
Synthesis of 1-Arylpiperidin-4-ols
Another application includes the synthesis of 1-arylpiperidin-4-ols from derivatives of this compound. These compounds find relevance in the synthesis of various pharmaceutical products, showcasing the versatility of this compound in medicinal chemistry (Reese & Thompson, 1988).
Antimicrobial and Antiradical Activity Studies
Compounds synthesized from this compound derivatives are also studied for their antimicrobial and antiradical activities. These studies help in understanding the potential therapeutic uses of these compounds in treating various infections and diseases (Čižmáriková et al., 2020).
Transformation in Organic Synthesis
The compound also finds application in the transformation of certain organic molecules, contributing to the diversity of chemical synthesis methods and products (Mollet, D’hooghe, & de Kimpe, 2011).
Asymmetric Synthesis
This compound is used as a chiral intermediate in asymmetric synthesis, particularly in the production of antidepressant drugs. This showcases its role in developing chiral molecules with high enantioselectivity, crucial for pharmaceutical applications (Choi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXJMNMUMLYSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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